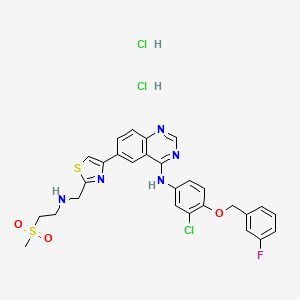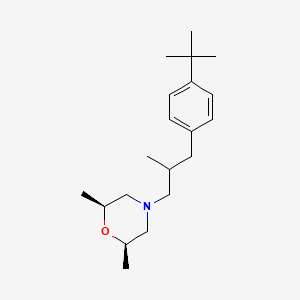
Fenpropimorph
Vue d'ensemble
Description
Fenpropimorph is a morpholine-derived fungicide primarily used in agriculture, especially on cereal crops such as wheat . It disrupts eukaryotic sterol biosynthesis pathways by inhibiting fungal Δ14 reductases . It also reportedly inhibits mammalian sterol biosynthesis by affecting lanosterol demethylation .
Synthesis Analysis
The synthesis of Fenpropimorph involves the use of tertiary butyl-Beta-methyl phenyl-chloride propane as an intermediate . The process includes the addition of a catalyzer and sulfur oxychloride, followed by incubation .Molecular Structure Analysis
Fenpropimorph has a molecular formula of C20H33NO . A detailed conformational analysis of the most potent enantiomer (S)-fenpropimorph has been described . The analysis involved molecular mechanics calculations, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Fenpropimorph and its degradation product, fenpropimorph acid, can be simultaneously determined in various livestock products using a single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis
Fenpropimorph appears as a neat oil and is colorless . It has a molecular weight of 303.48 g/mol . The specific physical and chemical properties such as melting point, boiling point, and solubility are not determined .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
Fenpropimorph is used in the analysis of pesticide residues in livestock products to ensure food safety .
Methods of Application or Experimental Procedures
A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) is developed for simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . The extraction method is a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .
Results or Outcomes
The matrix-matched calibration curves for fenpropimorph and fenpropimorph acid exhibited good linearity, with coefficients of determination (R² values) higher than 0.998 . The limit of detection (LOD) and the limit of quantitation (LOQ) were 1.25 and 5.0 µg kg −1, respectively . The average recovery values ranged from 61.5% to 97.1% for samples fortified to the LOQ, 2 × LOQ, and 10 × LOQ .
Application in Microalgae Biofuel Production
Specific Scientific Field
Summary of the Application
Fenpropimorph is used to rapidly convert chloroplast membrane lipids to triacylglycerols in Chlamydomonas reinhardtii, a type of microalgae .
Methods of Application or Experimental Procedures
Fenpropimorph is applied to Chlamydomonas reinhardtii cells. The fungicide rapidly causes high levels of neutral lipids to accumulate in the cells .
Results or Outcomes
When treated with fenpropimorph (10 μg mL -1) for 1 h, Chlamydomonas cells accumulated at least fourfold the amount of triacylglycerols (TAGs) present in the untreated control cells . Furthermore, the quantity of TAGs present after 1 h of fenpropimorph treatment was over twofold higher than that formed after 9 days of nitrogen starvation in medium with no acetate supplement .
Application as a Fungicide
Specific Scientific Field
Agriculture and Plant Pathology
Summary of the Application
Fenpropimorph is a morpholine fungicide used to control various pathogens on a variety of crops including cereals .
Methods of Application or Experimental Procedures
Fenpropimorph is applied to crops to control various pathogens .
Results or Outcomes
Fenpropimorph has a low aqueous solubility and a low volatility. It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions .
Application in Livestock Products Safety
Specific Scientific Field
Summary of the Application
Fenpropimorph is used in the analysis of pesticide residues in livestock products to ensure food safety .
Methods of Application or Experimental Procedures
A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) is developed for simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . The extraction method is a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .
Results or Outcomes
The matrix-matched calibration curves for fenpropimorph and fenpropimorph acid exhibited good linearity, with coefficients of determination (R² values) higher than 0.998 . The limit of detection (LOD) and the limit of quantitation (LOQ) were 1.25 and 5.0 µg kg −1, respectively . The average recovery values ranged from 61.5% to 97.1% for samples fortified to the LOQ, 2 × LOQ, and 10 × LOQ .
Application in Microalgae Biofuel Production
Specific Scientific Field
Summary of the Application
Fenpropimorph is used to rapidly convert chloroplast membrane lipids to triacylglycerols in Chlamydomonas reinhardtii, a type of microalgae .
Methods of Application or Experimental Procedures
Fenpropimorph is applied to Chlamydomonas reinhardtii cells. The fungicide rapidly causes high levels of neutral lipids to accumulate in the cells .
Results or Outcomes
When treated with fenpropimorph (10 μg mL -1) for 1 h, Chlamydomonas cells accumulated at least fourfold the amount of triacylglycerols (TAGs) present in the untreated control cells . Furthermore, the quantity of TAGs present after 1 h of fenpropimorph treatment was over twofold higher than that formed after 9 days of nitrogen starvation in medium with no acetate supplement .
Application as a Fungicide
Specific Scientific Field
Agriculture and Plant Pathology
Summary of the Application
Fenpropimorph is a morpholine fungicide used to control various pathogens on a variety of crops including cereals .
Methods of Application or Experimental Procedures
Fenpropimorph is applied to crops to control various pathogens .
Results or Outcomes
Fenpropimorph has a low aqueous solubility and a low volatility. It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions .
Safety And Hazards
Orientations Futures
The global Fenpropimorph market is projected to reach US$ 2593.1 million in 2029, increasing from US$ 1845 million in 2022, with a CAGR of 5.0% during the period of 2023 to 2029 . The market growth can be attributed to the increasing demand for Fenpropimorph in wheat and barley applications, and rising awareness about its benefits among farmers .
Propriétés
IUPAC Name |
(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAUSSKQMZRMAI-ALOPSCKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034601, DTXSID901045927 | |
| Record name | (2R,6S)-Fenpropimorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,6S)‐4‐[3‐(4‐tert‐Butylphenyl)‐2‐methylpropyl]‐ 2,6‐dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenpropimorph | |
CAS RN |
67564-91-4 | |
| Record name | Fenpropimorph | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67564-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpropimorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067564914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,6S)-Fenpropimorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[3-(p-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPROPIMORPH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4548UM725F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



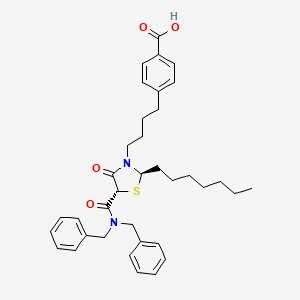
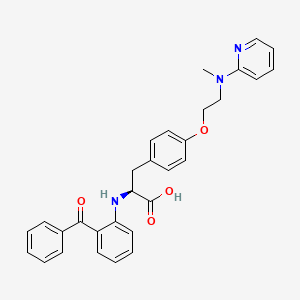
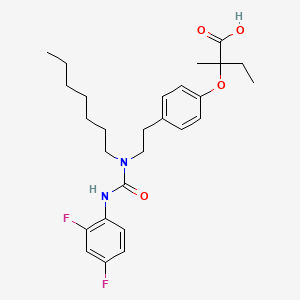
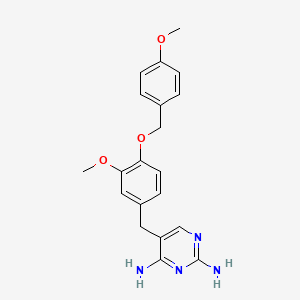
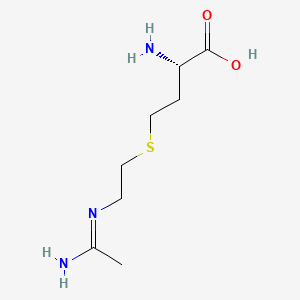
![N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1672456.png)
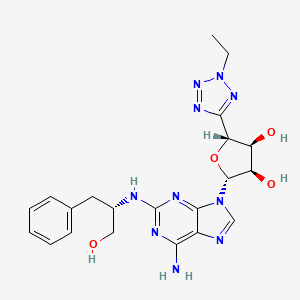
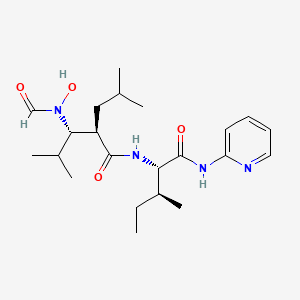
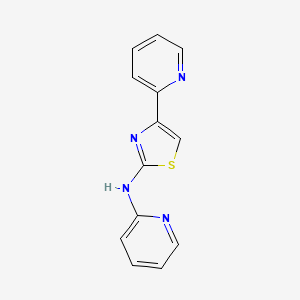
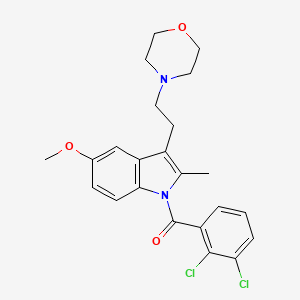
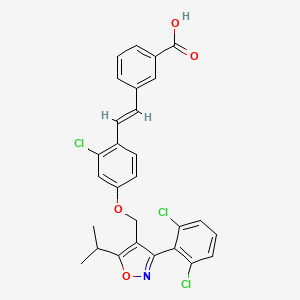
![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)
![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)
